1,4-Dithiane-2,5-diol
1,4-Dithiane-2,5-diol
2,5-Dihydroxy-1,4-dithiane is a sulfur-containing compound that is reported to show phytogrowth-inhibitory activities on the root growth of some Brassica species.
1,4-Dithiane-2,5-diol undergoes bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones to afford trisubstituted tetrahydrothiophenes. It participates in diastereoselective [3+3] cycloaddition with azomethine imines catalyzed by 1,4-diazabicyclo[2.2.2]octane. It is a mercaptoacetaldehyde dimer and an efficient synthon for incorporating a thiol group to in situ generated nitroalkenes.
1, 4-Dithiane-2, 5-diol, also known as 2, 5-dimethyl-1, 4-dithiane or fema 3826, belongs to the class of organic compounds known as dithianes. Dithianes are compounds containing a dithiane moiety, which is composed of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres. 1, 4-Dithiane-2, 5-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 1, 4-dithiane-2, 5-diol is primarily located in the cytoplasm. 1, 4-Dithiane-2, 5-diol has a bread, broth, and egg taste.
1,4-Dithiane-2,5-diol undergoes bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones to afford trisubstituted tetrahydrothiophenes. It participates in diastereoselective [3+3] cycloaddition with azomethine imines catalyzed by 1,4-diazabicyclo[2.2.2]octane. It is a mercaptoacetaldehyde dimer and an efficient synthon for incorporating a thiol group to in situ generated nitroalkenes.
1, 4-Dithiane-2, 5-diol, also known as 2, 5-dimethyl-1, 4-dithiane or fema 3826, belongs to the class of organic compounds known as dithianes. Dithianes are compounds containing a dithiane moiety, which is composed of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres. 1, 4-Dithiane-2, 5-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 1, 4-dithiane-2, 5-diol is primarily located in the cytoplasm. 1, 4-Dithiane-2, 5-diol has a bread, broth, and egg taste.
Brand Name:
Vulcanchem
CAS No.:
40018-26-6
VCID:
VC21160850
InChI:
InChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2
SMILES:
C1C(SCC(S1)O)O
Molecular Formula:
C4H8O2S2
Molecular Weight:
152.2 g/mol
1,4-Dithiane-2,5-diol
CAS No.: 40018-26-6
Cat. No.: VC21160850
Molecular Formula: C4H8O2S2
Molecular Weight: 152.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,5-Dihydroxy-1,4-dithiane is a sulfur-containing compound that is reported to show phytogrowth-inhibitory activities on the root growth of some Brassica species. 1,4-Dithiane-2,5-diol undergoes bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones to afford trisubstituted tetrahydrothiophenes. It participates in diastereoselective [3+3] cycloaddition with azomethine imines catalyzed by 1,4-diazabicyclo[2.2.2]octane. It is a mercaptoacetaldehyde dimer and an efficient synthon for incorporating a thiol group to in situ generated nitroalkenes. 1, 4-Dithiane-2, 5-diol, also known as 2, 5-dimethyl-1, 4-dithiane or fema 3826, belongs to the class of organic compounds known as dithianes. Dithianes are compounds containing a dithiane moiety, which is composed of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres. 1, 4-Dithiane-2, 5-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 1, 4-dithiane-2, 5-diol is primarily located in the cytoplasm. 1, 4-Dithiane-2, 5-diol has a bread, broth, and egg taste. |
|---|---|
| CAS No. | 40018-26-6 |
| Molecular Formula | C4H8O2S2 |
| Molecular Weight | 152.2 g/mol |
| IUPAC Name | 1,4-dithiane-2,5-diol |
| Standard InChI | InChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 |
| Standard InChI Key | YUIOPHXTILULQC-UHFFFAOYSA-N |
| SMILES | C1C(SCC(S1)O)O |
| Canonical SMILES | C1C(SCC(S1)O)O |
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